molecular formula C9H5N3S B14744940 [1,3]Thiazolo[5,4-F]quinoxaline CAS No. 234-57-1

[1,3]Thiazolo[5,4-F]quinoxaline

Cat. No.: B14744940
CAS No.: 234-57-1
M. Wt: 187.22 g/mol
InChI Key: QIVQMDJWGDQHBK-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-F]quinoxaline is a fused heterocyclic compound of interest in several advanced research fields. Its structural framework is found in compounds studied as inhibitors for disease-related protein kinases, making it a valuable scaffold in medicinal chemistry and anticancer agent development . Furthermore, related thiazoloquinoxaline derivatives demonstrate significant potential in materials science, where they act as building blocks for polymers in organic electronics due to their favorable electronic properties, such as strong light absorption and low frontier molecular orbital energies . In agrochemical research, analogous thiazolo[4,5-b]quinoxaline compounds have shown promising insecticidal activity against pests like the cotton leafworm ( Spodoptera litura ), with studies indicating that these compounds can cause physiological and histological damage to larvae . The compound serves as a versatile intermediate for synthesizing more complex polycyclic systems for various experimental applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

234-57-1

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f]quinoxaline

InChI

InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5H

InChI Key

QIVQMDJWGDQHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1N=CS3

Origin of Product

United States

Reactivity and Transformational Chemistry Of 1 2 Thiazolo 5,4 F Quinoxaline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the researchgate.netnih.govthiazolo[5,4-f]quinoxaline ring system is primarily directed by the electron-donating groups present on the carbocyclic ring. A key synthetic route towards this scaffold involves the regioselective iodination of 6-aminoquinoxaline (B194958) precursors. researchgate.netkisti.re.kr This reaction is a classic example of electrophilic aromatic substitution where the amino group activates the benzene (B151609) ring, directing the electrophile (iodine) to a specific position.

Calculations based on Hückel theory and experimental results have shown that for various 2-mono-, 3-mono-, and 2,3-disubstituted 6-aminoquinoxalines, iodination occurs selectively at the C5 position. researchgate.net This position is activated by the C6 amino group, facilitating the attack by an iodine electrophile. Reagents such as iodine (I₂) or the greener alternative 4-(dimethylamino)-N-iodopyridinium iodide can be employed for this transformation. researchgate.net The resulting 6-amino-5-iodoquinoxalines are crucial intermediates that can then undergo further reactions, such as cyclization, to form the final thiazolo[5,4-f]quinoxaline ring system. researchgate.netnih.gov

PrecursorReagentPosition of SubstitutionProductReference
6-AminoquinoxalineI₂ or 4-(dimethylamino)-N-iodopyridinium iodideC56-Amino-5-iodoquinoxaline researchgate.net
6-Amino-2-chloroquinoxalineI₂C56-Amino-2-chloro-5-iodoquinoxaline nih.gov

Nucleophilic Aromatic Substitution of Hydrogen

The quinoxaline (B1680401) core is inherently electron-deficient, making it susceptible to nucleophilic attack. One notable reaction in this class is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.orgresearchgate.net This reaction allows for the direct functionalization of the heterocyclic ring by introducing substituents via carbanions. rsc.org

Studies on the quinoxaline ring itself have shown that it can undergo VNS, although its reactivity is moderate. rsc.org However, the corresponding quinoxaline N-oxides exhibit significantly enhanced reactivity. rsc.orgresearchgate.net These N-oxides readily react with a variety of carbanions, including those derived from nitriles, sulfones, and esters, to yield substituted quinoxaline derivatives. rsc.org While direct VNS on the final researchgate.netnih.govthiazolo[5,4-f]quinoxaline scaffold is not extensively documented, the established reactivity of the quinoxaline N-oxide suggests a viable pathway for introducing cyanoalkyl, sulfonylalkyl, and other functional groups onto the heterocyclic core. rsc.orgresearchgate.net Intramolecular nucleophilic aromatic substitution has also been utilized in the synthesis of related benzothiazoles. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and late-stage functionalization of complex heterocyclic systems, including researchgate.netnih.govthiazolo[5,4-f]quinoxaline and its derivatives.

For the closely related thiazolo[5,4-f]quinazolin-9(8H)-one scaffold, a palladium-catalyzed and copper-assisted method has been developed for the sequential and regioselective arylation at the C2 and C7 positions. This strategy relies on the direct activation of C-H bonds, avoiding the need for pre-installed halogen atoms. By carefully selecting the coupling partners and reaction bases, diarylated compounds can be synthesized with high control over the position of substitution. This approach highlights a powerful method for the late-stage functionalization of this valuable heterocyclic core, which can be conceptually extended to the researchgate.netnih.govthiazolo[5,4-f]quinoxaline system.

The Sonogashira coupling reaction is widely employed to introduce acetylenic moieties into quinoxaline structures. kisti.re.kr This palladium-catalyzed reaction typically involves the coupling of a halogenated quinoxaline with a terminal alkyne. This method has been used to synthesize various mono- and dialkynyl-quinoxalines, which serve as versatile building blocks for more complex molecules. kisti.re.kr For instance, 6-amino-5-iodoquinoxalines can be subjected to Sonogashira coupling as a key step in the synthesis of pyrazino[b,e]isatins, which are structurally related to the thiazolo[5,4-f]quinoxaline family. researchgate.net

Reaction TypeCatalyst/ReagentsSubstrateProductReference
Sonogashira CouplingPd(0)/PEG nanoparticlesDihalogenoquinoxalinesDialkynyl-quinoxalines kisti.re.kr
Sonogashira CouplingNot specified6-Amino-5-iodoquinoxalinesAlkyne-substituted quinoxalines researchgate.net

Cyclization Reactions

Cyclization reactions are fundamental to the construction of the tricyclic researchgate.netnih.govthiazolo[5,4-f]quinoxaline core. Various strategies have been developed to form the fused thiazole (B1198619) ring onto a pre-existing quinoxaline moiety or to construct the quinoxaline part onto a benzothiazole (B30560) precursor.

One common approach involves the copper-catalyzed formation of the azole ring from 6-amino-5-iodoquinoxalines. researchgate.net Another important method is the Dimroth rearrangement. This thermal rearrangement, often assisted by microwave irradiation, can be used to cyclize formimidamide intermediates into the thiazolo[5,4-f]quinazoline-2-carbonitrile core. A related strategy involves the reaction of 2,3-dichloroquinoxaline (B139996) with binucleophiles like thiourea (B124793) derivatives to form thiazolo[4,5-b]quinoxaline systems. johnshopkins.edu

More advanced cyclization methods include photoredox-catalyzed [3+2] cyclization reactions to form related triazolo-[1,5-a]quinoxalin-4(5H)-ones and PIFA-initiated oxidative cyclizations of substituted quinazolinones.

Reactions Involving Phenylacetylene (B144264) and Sulfur

A specific and noteworthy reaction for the construction of the researchgate.netnih.govthiazolo[5,4-f]quinoxaline skeleton involves the direct reaction of a 6-aminoquinoxaline derivative with phenylacetylene and elemental sulfur. researchgate.net This transformation is carried out in the presence of tripotassium phosphate, with catalytic amounts of copper(I) iodide and 1,10-phenanthroline, typically in a solvent like dimethylsulfoxide (DMSO) under an oxygen atmosphere. researchgate.net This reaction provides a direct route to a member of the thiazolo[5,4-f]quinoxaline family, showcasing an efficient assembly of the fused thiazole ring from simple starting materials. researchgate.net

Structure Activity Relationship Sar Studies Of 1 2 Thiazolo 5,4 F Quinoxaline Derivatives

Influence of Substituent Nature and Position on Biological Interactions

The biological profile of johnshopkins.eduresearchgate.netthiazolo[5,4-f]quinoxaline derivatives is profoundly dictated by the nature and placement of substituents on the tricyclic core. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

For instance, in the pursuit of kinase inhibitors, the substitution pattern on the thiazole (B1198619) and quinoxaline (B1680401) rings has been a key focus. One study highlighted that a thiazolo[5,4-f]quinoxaline derivative was identified as a selective inhibitor of Casein Kinase 1 (CK1), demonstrating promising antiproliferative activity against melanoma cells. researchgate.net The specific substituents leading to this activity underscore the importance of targeted chemical modifications.

In a different context, the investigation of dianilinoquinoxaline analogs as antischistosomal agents revealed that the presence and nature of substituents on the aniline (B41778) rings were critical for activity. nih.gov Nitro-substituted quinoxalines, in particular, showed potent activity against adult Schistosoma mansoni worms, with some derivatives exhibiting submicromolar IC₅₀ values. nih.gov This highlights the significant impact of electron-withdrawing groups on the biological activity of this class of compounds.

The following table summarizes the influence of various substituents on the biological activity of quinoxaline derivatives, providing a glimpse into the structure-activity relationships.

Compound ScaffoldSubstituent(s)Biological Target/ActivityKey FindingsReference
Thiazolo[5,4-f]quinoxalineNot specifiedCK1 Kinase Inhibition, Antiproliferative (Melanoma)Identified as a selective CK1 inhibitor with a 66% inhibition of melanoma cell proliferation at 10 µM. researchgate.net researchgate.net
DianilinoquinoxalinesAniline substituentsAntischistosomal (S. mansoni)Generally strong antiparasitic activity. nih.gov nih.gov
NitroquinoxalinesNitro groupAntischistosomal (S. mansoni)Demonstrated submicromolar IC₅₀ values against adult worms. nih.gov nih.gov
Thiazolo[4,5-b]quinoxaline-2(3H)-imine derivativesAryl groups at positions 2 and 3Insecticidal (Spodoptera litura)Toxic action was dependent on the nature of the aryl substituents. rsc.org rsc.org

Conformational Analysis and SAR

The three-dimensional arrangement of johnshopkins.eduresearchgate.netthiazolo[5,4-f]quinoxaline derivatives plays a crucial role in their interaction with biological macromolecules. While detailed conformational analysis studies specifically for this scaffold are not extensively reported, insights can be drawn from related heterocyclic systems and molecular modeling studies.

Molecular docking simulations of johnshopkins.eduresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives, for instance, have been employed to predict their binding affinity towards the A2B adenosine (B11128) receptor. nih.gov These studies help in understanding the preferred conformation of the ligand within the receptor's binding pocket and guide the design of new derivatives with improved activity. The correlation between the results of molecular docking and cytotoxic studies underscores the importance of conformational considerations in SAR. nih.gov

Correlation of Structural Modifications with Molecular Recognition

The specific structural features of johnshopkins.eduresearchgate.netthiazolo[5,4-f]quinoxaline derivatives are critical for their recognition by biological targets. The introduction of different functional groups can lead to new or enhanced interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are fundamental for molecular recognition.

For example, in the development of adenosine receptor antagonists, the introduction of an acetyl or benzoyl group on the 4-amino moiety of a 1,2,4-triazolo[4,3-a]quinoxalin-1-one scaffold was found to be important for high A₃ receptor affinity. researchgate.net Furthermore, a molecular modeling simulation of a Bcr-Abl inhibitor highlighted the crucial role of a nitrothiazole moiety in anchoring the molecule within the active site through bonding and hydrophobic interactions with key amino acid residues. nih.gov

The following table illustrates the correlation between specific structural modifications and their impact on molecular recognition and biological activity.

ScaffoldStructural ModificationEffect on Molecular Recognition/ActivityReference
1,2,4-Triazolo[4,3-a]quinoxalin-1-oneIntroduction of acetyl or benzoyl groups on the 4-amino moietyImportant for high A₃ adenosine receptor affinity. researchgate.net researchgate.net
1,3,4-Thiadiazole (B1197879) derivativePresence of a nitrothiazole moietyAnchors the molecule in the Bcr-Abl active site through bonding and hydrophobic interactions. nih.gov nih.gov
Quinoxaline–arylfuran derivativesHydrazide side chain with a hydrogen-bond acceptor or donor (e.g., p-cresol (B1678582) or pyridine)Promotes higher inhibitory activity, likely through enhanced binding to the STAT3 SH2 domain. nih.gov nih.gov

Comparative SAR with Related Heterocyclic Systems (e.g., Oxazolo[5,4-f]quinoxalines, Thiazolo[4,5-b]quinoxalines)

Oxazolo[5,4-f]quinoxalines: These compounds, where the sulfur atom in the thiazole ring is replaced by an oxygen atom, have also been extensively studied as kinase inhibitors. A comparative study on GSK-3 inhibitors revealed that replacing the N-(thio)morpholino group in an oxazolo[5,4-f]quinoxaline with a more polar N-thiazolidino group led to a significant increase in selectivity for the GSK-3α isoform over the β isoform. nih.gov This highlights the subtle yet critical role of the substituents in fine-tuning the biological activity. Both oxazolo- and thiazolo[5,4-f]quinoxaline analogs have been synthesized from 6-amino-5-iodoquinoxalines, indicating a shared synthetic pathway that allows for direct comparison of their biological properties. researchgate.net

Thiazolo[4,5-b]quinoxalines: This isomeric scaffold, where the thiazole ring is fused at a different position of the quinoxaline core, also exhibits a range of biological activities. Studies on thiazolo[4,5-b]quinoxaline derivatives as insecticidal agents against Spodoptera litura have shown that the toxicity is dependent on the substituents at the 2 and 3 positions of the thiazole ring. rsc.org For instance, a 3-((4-methylbenzylidene)amino)thiazolo[4,5-b]quinoxalin-2(3H)-one was identified as a highly active compound. rsc.org

Other Related Systems: The SAR of johnshopkins.eduresearchgate.netnih.govtriazolo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines as benzodiazepine (B76468) receptor ligands has also been investigated. nih.gov Both series displayed similar affinities, but their efficacies differed, providing an understanding of how the presence of an additional nitrogen atom in the triazole ring influences the interaction with the receptor. nih.gov Similarly, the johnshopkins.eduresearchgate.netnih.govtriazolo[4,3-a]quinoxaline scaffold has been explored for its cytotoxic activities on melanoma cell lines, with substituents at positions 1 and 8 being crucial for activity. mdpi.comnih.gov

This comparative approach allows for a more comprehensive understanding of the pharmacophoric requirements for a given biological target and aids in the rational design of new and more effective therapeutic agents.

Mechanistic Investigations Of 1 2 Thiazolo 5,4 F Quinoxaline Biological Interactions

Kinase Inhibition Mechanisms

Derivatives of the quinoxaline (B1680401) family, including thiazolo[5,4-f]quinoxalines, are recognized for their potent ability to inhibit various protein kinases. The mechanisms underlying this inhibition are multifaceted, involving specific interactions within the kinase active sites.

Binding Site Interactions (e.g., ATP-binding site, hydrophobic backpocket)

Molecular modeling and co-crystallization studies have shown that quinoxaline-based inhibitors, such as thiazolo[5,4-f]quinazolin-9-ones and oxazolo[5,4-f]quinoxalines, are ATP-competitive, meaning they bind to the adenosine (B11128) triphosphate (ATP)-binding site of kinases. nih.govnih.gov This binding prevents the natural substrate, ATP, from accessing the enzyme, thereby blocking the phosphorylation cascade.

For instance, selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors based on the thiazolo[5,4-f]quinazolin-9-one scaffold have been shown to bind directly into the ATP-binding site. nih.gov In addition to the primary ATP pocket, these compounds often extend into an adjacent hydrophobic backpocket, a feature that can be exploited to enhance selectivity and potency. nih.gov Studies on related pyrido[3,4-g]quinazoline derivatives revealed that the substitution pattern on the scaffold can lead to alternative binding modes within the kinase active site, which can be leveraged for future inhibitor design. researchgate.net

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are critical for the stable binding of inhibitors to their target kinases. In the case of thiazolo[5,4-f]quinazolin-9-one derivatives, a key hydrogen bond interaction with the backbone amide of the valine residue (Val135) in the hinge region of GSK-3 is crucial for their inhibitory activity. nih.gov Similarly, the marine sponge constituent hymenialdisine (B1662288), which inhibits a range of kinases, forms three hydrogen bonds with the residues Glu81 and Leu83 of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Theoretical studies on other heterocyclic compounds like 1,3,5-triazine-water complexes also underscore the importance of hydrogen bonding in molecular interactions. capes.gov.br For some 1,2,4-triazolo[4,3-a]quinoxaline derivatives, a hydrogen bond between the N2 of the triazolo-quinoxaline core and the amino acid Tyr133 has been observed in docking simulations. nih.gov

Role of Hydrophobic Interactions

Hydrophobic interactions play a significant role in the binding affinity and selectivity of nih.govresearchgate.netThiazolo[5,4-F]quinoxaline and its analogs. nih.gov The ability of these inhibitors to target specific hydrophobic backpockets within the kinase active site contributes to their selectivity for certain kinases like GSK-3. nih.gov The design of oxazolo[5,4-f]quinoxaline-type inhibitors has considered that the ligand should possess a hydrophobic core surrounded by polar areas to achieve effective binding. nih.gov For GSK-3β, a larger hydrophobic core may be accommodated, influencing inhibitor design. nih.gov The activation of protein kinase C by phospholipids (B1166683) also highlights the importance of hydrophobic interactions, where the fatty acid composition of the activating lipid affects kinase activity. researchgate.net

Inhibition of Specific Kinase Families (e.g., DYRK1A, GSK-3, CK1, CDK5)

Derivatives of the nih.govresearchgate.netThiazolo[5,4-F]quinoxaline scaffold and related structures have demonstrated inhibitory activity against several key kinase families implicated in various diseases.

DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a target for conditions like Down syndrome and Alzheimer's disease. nih.govgoogle.com Pyrido[3,4-g]quinazoline derivatives have been identified as potent and selective inhibitors of DYRK1A. researchgate.net

GSK-3: Glycogen Synthase Kinase-3 is a crucial enzyme in multiple signaling pathways. Thiazolo[5,4-f]quinazolin-9-ones and oxazolo[5,4-f]quinoxalines are notable inhibitors of GSK-3. nih.govnih.gov The natural product hymenialdisine also potently inhibits GSK-3β. nih.gov

CK1: Casein Kinase 1 is another important therapeutic target. An original thiazolo[5,4-f]quinoxaline derivative was identified as a selective CK1 kinase inhibitor. researchgate.net Hymenialdisine also shows inhibitory action against CK1. nih.gov

CDK5: Cyclin-Dependent Kinase 5 is involved in neuronal processes and neurodegenerative diseases. Thiazolo[5,4-f]quinazolin-9-ones have been investigated for their effects on CDK5/p25. nih.gov

Compound ClassTarget Kinase(s)Key FindingsReference
Thiazolo[5,4-f]quinazolin-9-onesGSK-3, CDK5/p25Inhibition in the micromolar range for GSK-3. Binds to ATP-binding site. nih.gov
Pyrido[3,4-g]quinazolinesDYRK1A, CLK1, CDK5, CK1, GSK3Low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. researchgate.net
Oxazolo[5,4-f]quinoxalinesGSK-3α, GSK-3βATP-competitive inhibition. Selectivity for GSK-3α achieved with specific substitutions. nih.gov
Thiazolo[5,4-f]quinoxalineCK1Identified as a selective CK1 kinase inhibitor. researchgate.net
HymenialdisineCDKs, GSK-3β, CK1Potent, ATP-competitive inhibitor. nih.gov

Multi-Target Directed Ligand Concepts

The ability of a single compound to modulate multiple targets offers a promising strategy for treating complex diseases. The nih.govresearchgate.netThiazolo[5,4-F]quinoxaline scaffold is well-suited for the development of multi-target directed ligands. For instance, various derivatives have shown activity against a panel of kinases including DYRK1A, GSK-3, CK1, and CDK5, suggesting a potential for broad-spectrum or tailored multi-target inhibition. researchgate.net The general concept of hydrophobic interactions playing a role in enzyme inhibition by various drugs supports the idea that these scaffolds can be adapted to interact with multiple enzyme targets. nih.gov

Antiproliferative Mechanisms

Beyond kinase inhibition, nih.govresearchgate.netThiazolo[5,4-F]quinoxaline and its analogs exhibit significant antiproliferative effects through various cellular mechanisms.

One identified mechanism is the induction of programmed cell death. Quinoxaline-derived chalcones have been shown to exert marked antiproliferative effects by inducing both apoptosis and autophagy. nih.gov A novel thiazolo[5,4-f]quinoxaline derivative has also demonstrated promising antiproliferative activity against melanoma cells. researchgate.net

Furthermore, certain nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalating agents. rsc.org These compounds insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. rsc.org For example, compound 12d from a synthesized series showed potent DNA intercalation activity, nearly equipotent to the standard chemotherapy drug doxorubicin. rsc.org

Other related quinoxaline derivatives, such as those from the 1,3-dithiolo[4,5-b]quinoxaline series, have been found to induce cell cycle arrest in the S phase and promote apoptosis by modulating the expression of key regulatory proteins like Bcl-2, Bax, and p53. johnshopkins.edu

Compound ClassCancer Cell Line(s)Observed MechanismReference
Quinoxaline-derived chalconesOral squamous cell carcinomaApoptosis and autophagy induction, Akt inhibition. nih.gov
Thiazolo[5,4-f]quinoxaline derivativeMelanomaAntiproliferative activity (66% inhibition at 10 µM). researchgate.net
nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline derivativesHepG2, HCT-116, MCF-7DNA intercalation. rsc.org
nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivativesVarious cancer cell linesPotent antiproliferative effects. nih.gov
1,3-Dithiolo[4,5-b]quinoxaline derivativesMCF-7, MDA-MB-231S-phase cell cycle arrest, apoptosis induction, EGFR/VEGFR-2 inhibition. johnshopkins.edu

Inhibition of Cell Growth Mechanisms

Derivatives of the broader quinoxaline family have been shown to inhibit cell growth through various mechanisms, often targeting key enzymes and pathways involved in cell proliferation and survival. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of protein kinases, which are crucial for cell signaling and growth. semanticscholar.org

One significant mechanism of cell growth inhibition by analogous compounds is the induction of apoptosis, or programmed cell death. For example, some bromo-substituted quinoxaline derivatives have been found to trigger apoptosis in human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov Similarly, novel bis( sciforum.netresearchgate.netnih.govtriazolo)[4,3-a:3′,4′-c]quinoxaline derivatives have been shown to act as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, leading to apoptosis and cell cycle arrest at the G2/M phase. mdpi.com These compounds were observed to upregulate the pro-apoptotic Bax protein while downregulating the anti-apoptotic Bcl-2 protein. nih.gov

Furthermore, some quinoxaline-thiazolidine-2,4-dione-isoxazole conjugates have demonstrated potent anticancer activity by targeting the epidermal growth factor receptor (EGFR). bohrium.com The inhibition of such critical signaling molecules disrupts downstream pathways, leading to a halt in cell proliferation.

Modulation of Cellular Pathways (e.g., PI3K/AKT/mTOR, MAPK pathways – based on analogous compounds)

The PI3K/AKT/mTOR and MAPK signaling pathways are frequently dysregulated in cancer and other diseases, making them key targets for therapeutic intervention. While direct evidence for sciforum.netnih.govthiazolo[5,4-f]quinoxaline is scarce, studies on analogous structures highlight their potential to modulate these pathways.

Dithiolane derivatives, which can be conceptually related to the thiazole (B1198619) portion of the target compound, have been shown to interfere with cancer progression by modulating the PI3K/AKT/mTOR and MAPK pathways. researchgate.net This suggests that the thiazole ring system may play a role in interacting with components of these critical cellular cascades.

Moreover, apoptosis signal-regulated kinase 1 (ASK1), a member of the MAP3K family that activates JNK and p38 MAPK pathways, has been identified as a target for quinoxaline derivatives. nih.gov The inhibition of ASK1 by these compounds suggests a mechanism for controlling inflammation, apoptosis, and fibrosis. nih.gov The ability of quinoxaline scaffolds to inhibit such a key upstream kinase points to their potential to broadly impact MAPK signaling.

Antimicrobial Mechanisms

Inhibition of Bacterial Growth Mechanisms

The quinoxaline scaffold is a component of several natural antibiotics, including echinomycin (B1671085) and triostin, which are known to act as DNA intercalators. nih.gov This mechanism, where the molecule inserts itself between the base pairs of DNA, can interfere with replication and transcription, leading to bacterial cell death.

Synthetic quinoxaline derivatives have also demonstrated significant antibacterial activity. For example, a series of tricyclic sciforum.netresearchgate.netnih.govtriazolo-[4,3-a]quinoxaline derivatives fused with other heterocyclic rings have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov While the precise mechanism for these specific compounds was not fully elucidated, the structural features suggest potential interference with essential bacterial processes. The introduction of a 1,3,4-thiadiazole (B1197879) ring to an oxazolidinone core, a class of antibiotics, has been shown to yield compounds with potent antibacterial activity against a range of organisms. mdpi.com This highlights the potential contribution of the thiazole/thiadiazole moiety to antibacterial action.

Antifungal Action Mechanisms

Quinoxaline derivatives have emerged as promising antifungal agents. One notable mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net Azole antifungals, a major class of antifungal drugs, function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for ergosterol production. researchgate.net Novel quinoxaline-triazole compounds have been synthesized with the aim of targeting this pathway, with the quinoxaline ring providing a stable, bulky aromatic group within the enzyme's active site. researchgate.net

Studies on 3-hydrazinoquinoxaline-2-thiol (B1673409) have demonstrated its efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. semanticscholar.org While the exact mechanism is still under investigation, its effectiveness suggests it may interfere with fungal cell wall integrity or other essential cellular processes. Furthermore, derivatives of sciforum.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline have also exhibited antifungal properties. researchgate.net

Antiviral Activity Mechanisms (e.g., inhibition of viral replication)

The antiviral potential of quinoxaline-containing compounds has been explored against a variety of viruses. One of the key mechanisms identified is the inhibition of viral enzymes that are essential for replication. For instance, thioxothiazolo[3,4-a]quinazoline derivatives have been found to inhibit the human cytomegalovirus (HCMV) alkaline nuclease, an enzyme crucial for viral DNA processing and replication. nih.gov This inhibition was also observed against other herpesviruses, suggesting a broader antiviral potential. nih.gov

Another antiviral strategy involves targeting viral entry into host cells. Some 1,2,3-triazole-containing derivatives have shown the ability to reduce the infectivity of influenza viruses by acting as virucidal agents that affect extracellular virions. mdpi.com These compounds demonstrated an affinity for both hemagglutinin and neuraminidase proteins, which are critical for viral attachment and release. mdpi.com Additionally, camphor-based 1,3-thiazolidin-4-one and thiazole derivatives have been identified as inhibitors of Orthopoxvirus reproduction. nih.gov

Antiamoebic and Antiparasitic Action Mechanisms

Quinoxaline derivatives have shown promise as antiprotozoal agents, including activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov Analogs of the antimalarial compound MMV007204, a 2,3-dianilinoquinoxaline, have demonstrated potent activity against both the larval and adult stages of the parasite in vitro. nih.gov

Furthermore, compounds incorporating a 1,3,4-thiadiazole ring have been investigated for their anti-Toxoplasma gondii activity. nih.gov These agents were found to inhibit parasite invasion and intracellular proliferation. nih.gov Computational docking studies have suggested that these compounds may target key parasitic enzymes such as TgCDPK1 and ROP18 kinase, which are involved in parasite invasion and egression. nih.gov

Insecticidal Action Mechanisms

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the mechanistic investigations into the insecticidal action of the chemical compound mdpi.comrsc.orgThiazolo[5,4-f]quinoxaline. While the broader class of quinoxaline derivatives has been a subject of interest in agrochemical research, and studies on isomeric structures like thiazolo[4,5-b]quinoxalines have shown insecticidal properties, specific data on the mode of action for mdpi.comrsc.orgThiazolo[5,4-f]quinoxaline against insect species are not available in the reviewed sources. rsc.orgnih.govresearchgate.netresearchgate.net

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on the specific biological interactions, such as effects on the insect nervous system, enzymatic inhibition, or histological changes, that would define the insecticidal action mechanisms of mdpi.comrsc.orgThiazolo[5,4-f]quinoxaline. Research into the biological activity of related compounds, such as thiazolo[5,4-f]quinazolines, has primarily focused on their potential as kinase inhibitors for therapeutic applications rather than their insecticidal properties. mdpi.comsciforum.netnih.gov

Further research is required to determine if mdpi.comrsc.orgThiazolo[5,4-f]quinoxaline possesses any insecticidal activity and, if so, to elucidate the specific molecular and physiological mechanisms underlying such effects. Without dedicated studies on this particular compound, any discussion of its insecticidal action would be speculative and fall outside the scope of established scientific findings.

Computational and Theoretical Studies On 1 2 Thiazolo 5,4 F Quinoxaline

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at the molecular level.

Ligand-Protein Interaction Prediction

Molecular docking simulations have been instrumental in predicting the binding modes of nih.govnih.govThiazolo[5,4-f]quinoxaline derivatives with various protein kinases, which are crucial targets in cancer and neurodegenerative disease research. For instance, studies on thiazolo[5,4-f]quinazolin-9-ones, a related scaffold, have shown that these molecules can bind to the ATP-binding site of kinases like Glycogen Synthase Kinase-3 (GSK-3). nih.gov The docking models suggest that the tricyclic core of these compounds orients itself within the hinge region of the kinase, forming key hydrogen bonds. nih.govnih.gov

Specifically, in the case of GSK-3β, a key hydrogen bond interaction with the amino acid Val135 has been identified. nih.gov The planar nature of the thiazoloquinoxaline system appears to be a critical feature for effective interaction within the ATP-binding pocket. nih.gov The substitution patterns on the thiazoloquinoxaline core significantly influence these interactions. For example, the introduction of various substituents can modulate the binding affinity and selectivity towards different kinases like DYRK1A, CDK5, and CK1. nih.govnih.gov

Binding Affinity Estimation

Beyond predicting the binding pose, molecular docking can also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. These values help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For derivatives of the related nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline scaffold, docking studies against VEGFR-2 kinase have shown a strong correlation between the calculated binding affinities and the experimentally determined inhibitory activities (IC50 values). nih.govresearchgate.net

Similarly, for thiazolo[5,4-f]quinazoline derivatives targeting DYRK1A, the computational predictions of binding affinity have guided the synthesis of compounds with IC50 values in the nanomolar range. nih.govnih.gov These studies underscore the predictive power of molecular docking in estimating the potency of new inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and other physicochemical properties of molecules. These calculations provide a deeper understanding of the intrinsic properties of nih.govnih.govThiazolo[5,4-f]quinoxaline and its derivatives.

Electronic Structure Analysis (e.g., HOMO coefficients)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller HOMO-LUMO gap suggests higher reactivity. aimspress.com

For quinoxaline (B1680401) derivatives, HOMO-LUMO analysis has been used to understand their electronic properties and reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule can indicate the regions susceptible to electrophilic and nucleophilic attack. researchgate.net Hückel theory calculations, a simplified quantum mechanical method, have been used to rationalize the regioselective iodination of 6-aminoquinoxalines, a key step in the synthesis of some thiazolo[5,4-f]quinoxaline derivatives. researchgate.netresearchgate.net

The electronic properties, such as the distribution of electron density, are crucial for the molecule's ability to interact with biological targets. researchgate.net For instance, the specific electronic characteristics of a pyridine (B92270) ring substituent were found to be optimal for maintaining the binding affinity of oxazolo[5,4-f]quinoxaline inhibitors of GSK-3. researchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it dictates its shape and, consequently, its ability to bind to a specific receptor. Quantum chemical methods can be used to calculate the energies of different conformers and identify the most stable ones. superfri.orgnih.gov

For flexible molecules, identifying the low-energy conformations is a critical step before performing molecular docking simulations. This ensures that the docked conformation is energetically accessible and relevant to the biological system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. MD simulations have been used to study the stability of complexes formed between quinoxaline derivatives and their target proteins. utrgv.edunih.gov

These simulations can reveal subtle changes in the protein structure upon ligand binding and highlight the key interactions that are maintained throughout the simulation. This information is valuable for refining the design of new inhibitors with improved binding characteristics and for understanding the molecular basis of their biological activity. For example, MD simulations can help to evaluate the stability of the protein-compound complexes obtained from docking and predict whether a ligand is likely to remain within the binding pocket of the protein. nih.gov

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational techniques used to identify promising drug candidates from large chemical databases and to explore the chemical space around a core scaffold. While extensive research on the virtual screening of nih.govnih.govThiazolo[5,4-f]quinoxaline is not widely documented, the principles can be understood from studies on analogous heterocyclic systems.

The synthesis of libraries of related compounds, such as thiazolo[5,4-f]quinazolines, demonstrates a common strategy where a versatile molecular platform is used to generate a diverse set of derivatives. nih.gov This approach, often assisted by techniques like microwave irradiation, allows for the rapid creation of a chemical library that can then be screened for biological activity against various targets. nih.gov For the nih.govnih.govThiazolo[5,4-f]quinoxaline scaffold, a similar strategy could be employed, starting from suitably substituted 6-aminoquinoxalines. researchgate.net

A study focused on the synthesis of oxazolo- and thiazolo[5,4-f]quinoxaline analogues has identified a derivative of the nih.govnih.govThiazolo[5,4-f]quinoxaline family as a selective inhibitor of Casein Kinase 1 (CK1), a protein kinase implicated in various diseases. researchgate.net This discovery highlights the potential of this scaffold and underscores the value of screening even small, focused libraries. The identified compound demonstrated a significant antiproliferative effect on melanoma cells, with 66% inhibition at a concentration of 10 μM. researchgate.net

Table 1: Biological Activity of a nih.govnih.govThiazolo[5,4-f]quinoxaline Derivative

Compound IDTargetActivityCell Line
Not SpecifiedCK1 KinaseSelective InhibitorNot Applicable
Not SpecifiedNot Applicable66% Inhibition at 10 µMMelanoma Cells

Data extracted from a study on the synthesis and properties of thiazolo[5,4-f]quinoxalines and related compounds. researchgate.net

The design of a virtual library of nih.govnih.govThiazolo[5,4-f]quinoxaline derivatives would involve the computational enumeration of various substituents at different positions of the tricyclic core. These virtual compounds could then be subjected to in silico screening methods like molecular docking against specific biological targets to predict their binding affinities and modes of interaction. This approach helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are essential tools for understanding the relationship between the chemical structure of a molecule and its biological activity. These methods use statistical and computational techniques to develop predictive models that can guide the optimization of lead compounds.

A typical QSAR study on nih.govnih.govThiazolo[5,4-f]quinoxaline derivatives would involve the following steps:

Data Set Preparation: A series of nih.govnih.govThiazolo[5,4-f]quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and steric properties, would be calculated for each compound in the series.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized nih.govnih.govThiazolo[5,4-f]quinoxaline derivatives, thereby guiding the design of more potent compounds. The insights gained from the model about which structural features are crucial for activity would be invaluable for the iterative process of lead optimization.

Although detailed QSAR studies on this specific scaffold are yet to be published, the general applicability of these methods to similar heterocyclic systems suggests that they would be a powerful tool in the future development of nih.govnih.govThiazolo[5,4-f]quinoxaline-based therapeutic agents.

Future Directions and Emerging Research Areas For 1 2 Thiazolo 5,4 F Quinoxaline

Development of Novel Synthetic Methodologies

The expansion of the chemical space around the nih.govresearchgate.netthiazolo[5,4-f]quinoxaline core is contingent upon the development of efficient, versatile, and scalable synthetic routes. Current methodologies, while effective, often have limitations. Future efforts are being directed towards more innovative and sustainable synthetic strategies.

One promising avenue is the increased utilization of microwave-assisted organic synthesis (MAOS). This technique has already been successfully applied to the synthesis of the related thiazolo[5,4-f]quinazoline scaffold, significantly reducing reaction times and often improving yields. nih.gov For instance, the cyclization of (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide with various anilines was efficiently accomplished under microwave irradiation to form the tricyclic core. nih.gov Adopting and refining such methods for the direct synthesis of nih.govresearchgate.netthiazolo[5,4-f]quinoxaline derivatives could accelerate the generation of diverse compound libraries for screening.

Another key area is the development of novel molecular platforms that serve as versatile precursors. The synthesis of a polyfunctionalized benzothiazole (B30560), 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, through a combination of Dimroth rearrangement and Appel salt chemistry, has created an efficient and adaptable route to various 9-anilinothiazolo[5,4-f]quinazolines. nih.gov Future research could focus on designing analogous quinoxaline-based platforms, allowing for late-stage diversification and the introduction of a wide array of substituents.

Furthermore, exploring multicomponent reactions (MCRs) and C-H activation strategies could provide more atom-economical and environmentally benign pathways to construct the nih.govresearchgate.netthiazolo[5,4-f]quinoxaline system and its derivatives. Research into copper-catalyzed azole ring formation from 6-amino-5-iodoquinoxalines has already proven effective for analogous systems and could be adapted. researchgate.net

Exploration of New Biological Targets and Mechanisms

Initial research has positioned derivatives of the closely related thiazolo[5,4-f]quinazoline scaffold as potent kinase inhibitors. nih.govnih.gov This provides a strong rationale for the extensive exploration of nih.govresearchgate.netthiazolo[5,4-f]quinoxaline derivatives against various enzyme families and cellular pathways.

Kinase Inhibition: Derivatives of the analogous thiazolo[5,4-f]quinazoline scaffold have shown significant inhibitory activity against several Ser/Thr kinases implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov Specifically, compounds have been identified with potent, double-digit nanomolar IC50 values against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Other kinases inhibited by this class of compounds include Cyclin-Dependent Kinase 5 (CDK5), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK-3). nih.govnih.gov A derivative of nih.govresearchgate.netthiazolo[5,4-f]quinoxaline itself has been identified as a selective CK1 inhibitor with promising antiproliferative effects on melanoma cells. researchgate.net

Compound SeriesTarget KinaseReported Activity (IC₅₀)Reference
Thiazolo[5,4-f]quinazolinesDYRK1A40 - 50 nM nih.gov
Thiazolo[5,4-f]quinazolinesGSK-3Micromolar range nih.gov
Thiazolo[5,4-f]quinoxalineCK166% inhibition at 10 µM researchgate.net

Future work should systematically screen nih.govresearchgate.netthiazolo[5,4-f]quinoxaline libraries against broad kinase panels to identify new targets. Given the success of other quinoxaline-based heterocycles, exploring targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in angiogenesis and cancer, would be a logical next step. bohrium.comnih.gov

Anticancer and Antimicrobial Activity: Beyond kinase inhibition, the quinoxaline (B1680401) core is present in compounds with a wide range of biological activities. johnshopkins.edu Many derivatives of related scaffolds, such as nih.govjohnshopkins.edunih.govtriazolo[4,3-a]quinoxaline, have been investigated as anticancer agents that function via DNA intercalation. rsc.org This mechanism should be explored for nih.govresearchgate.netthiazolo[5,4-f]quinoxaline derivatives. Moreover, predictions based on artificial intelligence suggest that various thiazolo[4,5-b]quinoxaline derivatives may possess antibacterial properties, opening a new therapeutic avenue for investigation. johnshopkins.eduresearchgate.net

Other Potential Targets: The structural similarity to other pharmacologically active quinoxaline derivatives suggests that the nih.govresearchgate.netthiazolo[5,4-f]quinoxaline scaffold could be adapted to target other protein classes. For example, various triazoloquinoxaline derivatives have been developed as potent antagonists for the A3 adenosine (B11128) receptor, indicating potential applications in inflammation and neuropathic pain. acs.org

Computational Design of Advancednih.govresearchgate.netThiazolo[5,4-f]quinoxaline Scaffolds

In silico methods are indispensable for accelerating the drug discovery process. The use of computational chemistry can guide the synthesis of more potent and selective nih.govresearchgate.netthiazolo[5,4-f]quinoxaline derivatives while predicting their drug-like properties.

Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) for related inhibitors. For instance, modeling has shown that selective GSK-3 inhibitors from the thiazolo[5,4-f]quinazolin-9-one series bind to the ATP-binding site, forming a key hydrogen bond with Val135. nih.gov Similar docking studies can be performed for nih.govresearchgate.netthiazolo[5,4-f]quinoxaline derivatives against a host of new targets (e.g., DYRK1A, CK1) to rationalize binding modes and guide the design of next-generation inhibitors with improved affinity and selectivity. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial. For related triazoloquinoxaline series, ADMET and toxicity studies revealed that designed compounds could possess a high level of drug-likeness. nih.gov Applying these predictive models to virtual libraries of nih.govresearchgate.netthiazolo[5,4-f]quinoxalines before synthesis can help prioritize candidates with favorable pharmacokinetic profiles, reducing the time and cost associated with failed candidates in later stages of development.

Integration with Advanced Chemical Biology Techniques

To fully understand the mechanism of action of novel nih.govresearchgate.netthiazolo[5,4-f]quinoxaline-based bioactive compounds, it is essential to identify their direct molecular targets within the cell. Advanced chemical biology techniques offer powerful solutions for target deconvolution.

One such technique is affinity chromatography coupled with proteomics. For the related "Imiqualines" family, which includes the imidazo[1,2-a]quinoxaline (B3349733) scaffold, this approach has been used to identify protein targets in melanoma cell lines. mdpi.com This method involves immobilizing a derivatized nih.govresearchgate.netthiazolo[5,4-f]quinoxaline probe onto a solid support to capture its binding partners from cell lysates. The subsequent identification of these proteins by mass spectrometry can uncover both expected and novel targets. The use of stable isotope-labeling by amino acids in cell culture (SILAC) can further refine this process, allowing for quantitative comparison between the probe and a control. mdpi.com

The development of photo-affinity probes and clickable versions of potent nih.govresearchgate.netthiazolo[5,4-f]quinoxaline hits would also enable target identification and validation in a more native cellular context, providing deeper insights into their biological function.

Potential for Functional Material Applications

While the primary research focus for quinoxaline-based heterocycles has been medicinal, their inherent electronic and photophysical properties suggest potential applications in materials science. researchgate.netjohnshopkins.edu The nih.govresearchgate.netthiazolo[5,4-f]quinoxaline scaffold, being an extended, electron-deficient aromatic system, is an intriguing candidate for functional organic materials.

The fused heterocyclic structure could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where electron-deficient materials are often required for electron transport layers. The ability to tune the electronic properties through substitution on the quinoxaline or thiazole (B1198619) rings could allow for the fine-tuning of energy levels for specific device architectures. Further investigation into the photophysical properties, including fluorescence and phosphorescence, of this scaffold and its metal complexes could uncover applications in chemical sensing or as novel dyes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.